molecular formula C17H16N6 B078752 7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)- CAS No. 750522-61-3

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)-

Cat. No. B078752
M. Wt: 304.3 g/mol
InChI Key: LNEWNMFMWDBAKM-UHFFFAOYSA-N
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Description

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is a privileged chemical scaffold with significant biological activities . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .


Synthesis Analysis

The chemical space related to 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine was expanded by developing efficient methods for regioselective monoacylation at N1, N3, and N7 . A focused library of mono-N-acylated pyrroloquinazoline-1,3-diamines was prepared and screened for anti-breast cancer activity .


Molecular Structure Analysis

The molecular formula of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is C10H9N5 . The structure–activity relationship (SAR) results showed that N3-acylated compounds were in general more potent than N1-acylated compounds while N7-acylation significantly reduced their solubility .


Chemical Reactions Analysis

The chemical reactions of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine involve regioselective monoacylation at N1, N3, and N7 . The structure–activity relationship (SAR) results showed that N3-acylated compounds were in general more potent than N1-acylated compounds while N7-acylation significantly reduced their solubility .


Physical And Chemical Properties Analysis

The average molecular weight of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is 269.3449 . More detailed physical and chemical properties such as density, melting point, boiling point, etc., are not available in the retrieved sources.

Safety And Hazards

Among the compounds evaluated, 7f, a derivative of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, was found to be not toxic to normal human cells . This suggests that 7f is a potential anti-breast cancer agent without harming normal cells .

Future Directions

The currently accessible chemical space derived from 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine is rather limited . Future research could focus on further expanding this chemical space and exploring the potential of this compound and its derivatives in cancer treatment .

properties

IUPAC Name

7-[(4-aminophenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6/c18-11-3-1-10(2-4-11)9-23-8-7-12-14(23)6-5-13-15(12)16(19)22-17(20)21-13/h1-8H,9,18H2,(H4,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEWNMFMWDBAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Pyrrolo(3,2-f)quinazoline-1,3-diamine, 7-((4-aminophenyl)methyl)-

CAS RN

750522-61-3
Record name 7-((4-Aminophenyl)methyl)-7H-pyrrolo(3,2-f)quinazoline-1,3-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0750522613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((4-AMINOPHENYL)METHYL)-7H-PYRROLO(3,2-F)QUINAZOLINE-1,3-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Q59DBC8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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